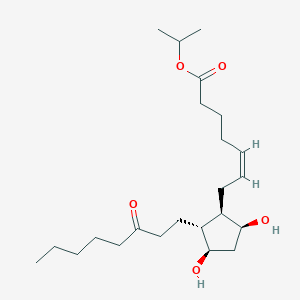

13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester

描述

13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester: is a derivative of prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its role in various biological processes, including inflammation and reproduction .

属性

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,17,19-22,25-26H,4-5,7-8,10-16H2,1-3H3/b9-6-/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEIMGKBZAEAEM-KKWQAXMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reduction of 13,14-Double Bond

The 13,14-dihydro derivative of PGF2α is synthesized via catalytic hydrogenation. In WO1992002496A1, palladium on carbon (Pd-C) with sodium nitrite in ethanol under hydrogen atmosphere selectively reduces the 13,14-double bond without affecting other functional groups. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd-C |

| Solvent | Ethanol |

| Temperature | 25–30°C |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

Oxidation of 15-Hydroxyl to Keto Group

The 15-hydroxyl group is oxidized to a ketone using Jones reagent (CrO3 in H2SO4) or pyridinium chlorochromate (PCC). HMDB0001244 highlights non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2 as a parallel pathway. PCC in dichloromethane at 0°C achieves >80% conversion without over-oxidation.

Esterification with Isopropyl Alcohol

The carboxylic acid moiety is esterified using isopropyl alcohol under acidic or enzymatic conditions. EP2294209A2 details enzymatic esterification with lipases (e.g., Novozym 435), achieving 92% yield at 30°C in 18 hours. Traditional acid-catalyzed esterification (e.g., H2SO4) requires reflux but risks decomposition of thermolabile intermediates.

Enzymatic Esterification Strategies

Lipase-Catalyzed Process

Lipase Novozym 435 enables regioselective esterification under mild conditions, avoiding racemization. As demonstrated in WO2010/97672:

| Condition | Detail |

|---|---|

| Enzyme Loading | 50% (w/w of substrate) |

| Solvent | Isopropyl alcohol |

| Temperature | 30°C |

| Reaction Time | 18 hours |

| Yield | 92% |

This method eliminates the need for protecting groups and simplifies purification, as the enzyme is removed by filtration.

Comparison with Chemical Esterification

Chemical methods using DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) require anhydrous conditions and produce stoichiometric byproducts. Enzymatic routes reduce waste and improve atom economy, aligning with green chemistry principles.

Corey Lactone Intermediate Approach

Synthesis of δ-Lactone Intermediate

The Corey lactone, a bicyclic γ-lactone, serves as a key intermediate. MDPI (2021) describes its preparation via intramolecular aldol condensation of a keto-aldehyde precursor. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis:

| Step | Reagent/Condition | Yield |

|---|---|---|

| Aldol Condensation | L-Proline catalyst | 75% |

| Lactonization | PPTS (pyridinium p-toluenesulfonate) | 88% |

Functionalization to Target Molecule

The lactone is opened with isopropyl alcohol under basic conditions (K2CO3 in methanol), followed by oxidation and hydrogenation steps to install the 15-keto and 13,14-dihydro motifs.

Recent Advances in Organocatalytic Synthesis

Michael Addition-Intramolecular Aldol Sequence

A 2023 PMC study reports a six-pot synthesis using an organocatalyst-mediated Michael reaction to construct the cyclopentane core. Key steps include:

-

Enamine Formation : Diphenylprolinol silyl ether catalyzes the reaction between 4-nitrobut-3-ene-2-one and an aldehyde.

-

Intramolecular Aldol Reaction : Forms the cyclopentanone skeleton with >90% enantiomeric excess (ee).

-

Olefin Metathesis : Grubbs catalyst (20) installs the ω-side chain.

| Step | Catalyst | Yield | ee |

|---|---|---|---|

| Michael Addition | Diphenylprolinol silyl ether | 85% | 95% |

| Aldol Reaction | None (substrate-controlled) | 78% | >90% |

Industrial-Scale Considerations

Cost-Effective Catalysts

NiCl2/NaBH4 in methanol reduces both keto and alkene groups in a single step, lowering production costs compared to Pt or Pd catalysts.

Purification Techniques

Chromatography on silica gel (ethyl acetate/toluene, 2:1) resolves diastereomers, while crystallization from hexane/ethyl acetate mixtures enhances purity.

Stability and Degradation Pathways

化学反应分析

Types of Reactions: : 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of double bonds to single bonds.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or sodium borohydride.

Substitution: Conditions may vary depending on the substituent being introduced, but often involve the use of strong acids or bases.

Major Products: : The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities .

科学研究应用

Ophthalmic Applications

1. Treatment of Glaucoma and Ocular Hypertension

Unoprostone isopropyl ester is primarily utilized as a topical ocular hypotensive agent. It acts by increasing the outflow of aqueous humor in the eye, thereby reducing intraocular pressure (IOP). Clinical studies have demonstrated that a 0.12% solution of unoprostone effectively lowers IOP in patients with open-angle glaucoma and ocular hypertension, outperforming some traditional therapies .

2. Mechanism of Action

The mechanism involves the activation of FP receptors, leading to enhanced uveoscleral outflow. Studies have shown that unoprostone can inhibit contractions induced by endothelin-1 in isolated retinal arterioles at low concentrations, further supporting its role in ocular health .

Reproductive Health Applications

1. Role in Infertility Studies

Research has indicated that the concentration of 13,14-dihydro-15-keto PGF2α is significantly altered in peritoneal fluid from infertile patients, particularly those with endometriosis. Elevated levels of this metabolite have been associated with unexplained infertility, suggesting a potential biomarker for diagnosing reproductive issues .

2. Labor Induction

The compound has been studied for its effects during labor. Elevated plasma concentrations of 13,14-dihydro-15-keto PGF2α have been observed during late stages of labor and following pharmacological induction methods, indicating its potential role in monitoring and managing labor progression .

Inflammatory Response Assessment

1. Index of Lipid Peroxidation

The development of a radioimmunoassay for measuring 15-keto-dihydro-PGF2α has provided insights into its application as an index of lipid peroxidation during inflammatory conditions. This assay has been validated in animal models and could serve as a valuable tool in studying various inflammatory diseases .

Comparative Data Table

Case Studies

Case Study 1: Efficacy in Glaucoma Treatment

A clinical trial involving patients with open-angle glaucoma demonstrated that treatment with unoprostone isopropyl ester led to a statistically significant reduction in IOP compared to baseline measurements. Patients reported minimal side effects, making it a viable option for long-term management .

Case Study 2: Infertility Assessment

In a study assessing peritoneal fluid from women with unexplained infertility, researchers found that higher concentrations of 13,14-dihydro-15-keto PGF2α correlated with clinical outcomes. This suggests its utility as a diagnostic marker in reproductive health assessments .

作用机制

The mechanism of action of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester involves its interaction with specific prostaglandin receptors on cell surfaces. These interactions trigger intracellular signaling pathways that lead to various physiological responses, such as inflammation and uterine contractions . The molecular targets include prostaglandin receptors like FP receptors, which are involved in mediating the effects of prostaglandins .

相似化合物的比较

Similar Compounds

Prostaglandin F2alpha: The parent compound, which has similar biological activities but differs in its chemical structure.

15-Keto-prostaglandin F2alpha: Another metabolite in the prostaglandin pathway, differing by the presence of a keto group at the 15th position.

Uniqueness: : 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester is unique due to its specific structural modifications, which confer distinct biological activities. Its isopropyl ester group enhances its stability and bioavailability compared to its parent compound .

生物活性

13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester (PGF2α-IE) is a significant derivative of prostaglandin F2alpha, widely recognized for its biological activities, particularly in ocular pharmacology. This article explores its biological activity, mechanisms of action, and clinical implications, supported by diverse research findings and case studies.

- Molecular Formula : C20H25O5

- CAS Number : 2738376-88-8

- Structure : PGF2α-IE is characterized by its cyclopentane ring and specific side chains that influence its biological activity.

PGF2α-IE primarily acts through the activation of specific prostaglandin receptors (EP receptors), which mediate various physiological responses. The compound has been shown to:

- Reduce intraocular pressure (IOP) by enhancing aqueous humor outflow.

- Influence vascular permeability and inflammatory responses through its effects on vascular smooth muscle and endothelial cells.

1. Ocular Effects

PGF2α-IE has been extensively studied for its role in managing glaucoma. Research indicates that:

- IOP Reduction : Topical application significantly reduces IOP in various mammalian species, including humans. A study demonstrated a reduction of IOP by approximately 4 to 6 mmHg after administration of 0.5 µg doses twice daily over eight days, compared to placebo .

- Dose-Response Relationship : The efficacy varies with dosage; repeated low doses (1–5 µg) were found to be more effective than higher single doses .

| Dose (µg) | Mean IOP Reduction (mmHg) | Duration of Effect (hours) |

|---|---|---|

| 1 | 4 | 12 |

| 5 | 6 | 24 |

| 10 | Variable | Shorter |

2. Role in Wound Healing

Emerging research highlights the involvement of PGF2α-IE in skin wound healing processes:

- Eicosanoid Pathways : Eicosanoids like PGF2α are implicated in modulating inflammation and promoting healing. They enhance macrophage activity and keratinocyte proliferation, crucial for tissue repair .

- Clinical Implications : In diabetic models, PGF2α derivatives have shown promise in accelerating wound closure and reducing inflammation through the activation of PPARγ pathways in macrophages .

Case Study 1: Glaucoma Management

A randomized controlled trial involving patients with open-angle glaucoma demonstrated that adding PGF2α-IE to existing treatments significantly improved IOP control compared to placebo. Patients reported a mean reduction of 4.5 mmHg with minimal side effects such as conjunctival hyperemia .

Case Study 2: Pregnancy Monitoring in Giant Pandas

Research on giant pandas indicated that urinary levels of PGFM (the metabolite of PGF2α) could effectively monitor pregnancy status. Variations in PGFM levels correlated with gestational changes, suggesting potential applications in wildlife conservation efforts .

常见问题

Basic Research Questions

Q. What is the metabolic pathway of 13,14-dihydro-15-keto prostaglandin F2α (PGFM) in vivo, and how does its isopropyl ester modification enhance bioavailability?

- Methodological Answer : PGFM is formed via sequential enzymatic actions: 15-hydroxyprostaglandin dehydrogenase oxidizes PGF2α to 15-keto-PGF2α, followed by Δ13-reductase reducing the C13-14 double bond . The isopropyl ester acts as a prodrug, increasing lipid solubility for improved corneal penetration. Upon administration, esterases hydrolyze the ester to release the active metabolite . To study this, use deuterated internal standards (e.g., PGFM-d4) in LC-MS/MS to track hydrolysis kinetics in plasma or ocular tissues .

Q. How can researchers validate the specificity of immunoassays for quantifying PGFM in complex biological matrices?

- Methodological Answer : Cross-reactivity testing is critical. For example, shows that 13,14-dihydro-15-keto PGD2 exhibits negligible cross-reactivity (<0.1%) in DP receptor binding assays. Validate assays using parallel measurements with mass spectrometry and test structurally similar metabolites (e.g., 8-iso-PGFM or 15-keto-PGE2) to confirm specificity .

Q. What are the optimal storage conditions for 13,14-dihydro-15-keto PGF2α isopropyl ester to ensure stability?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected vials. For solutions (e.g., methyl acetate), maintain at -20°C and avoid freeze-thaw cycles, as repeated thawing degrades ester bonds. Monitor purity via HPLC-UV at 210 nm .

Advanced Research Questions

Q. How does topical administration of 13,14-dihydro-15-keto PGF2α isopropyl ester reduce collagen types I, III, and IV in the uveoscleral outflow pathway?

- Methodological Answer : Use primate models (e.g., cynomolgus monkeys) treated with 2 µg doses twice daily for 5 days. Post-treatment, fix ocular tissues in methacarn, section, and immunostain with collagen-specific antibodies. Quantify optical density (OD) via 2D imaging densitometry in ciliary muscle and adjacent sclera. Compare treated vs. vehicle-treated eyes to observe ~45-52% reductions in collagen immunoreactivity .

Q. What experimental designs resolve contradictions in reported plasma levels of PGFM after prostaglandin administration?

- Methodological Answer : Address discrepancies (e.g., vs. 21) by standardizing blood collection protocols. Use EDTA-coated tubes with indomethacin to inhibit platelet-derived PGF2α synthesis. Compare venous vs. arterial sampling and employ stable isotope dilution assays (SIDAs) to distinguish endogenous vs. exogenous metabolites .

Q. How can researchers model the prodrug activation kinetics of the isopropyl ester in ocular tissues?

- Methodological Answer : Use ex vivo corneal/periocular tissue explants. Incubate tissues with the ester and measure hydrolysis rates via LC-MS/MS. Compare esterase activity across species (e.g., human vs. monkey) and correlate with intraocular pressure (IOP) reduction data from tonometry .

Q. What advanced techniques quantify trace-level PGFM isoforms (e.g., 8-iso-PGFM) in inflammatory disease models?

- Methodological Answer : Employ chiral chromatography coupled with high-resolution mass spectrometry (HRMS). For plasma samples, solid-phase extraction (SPE) with C18 cartridges enriches analytes. Use deuterated analogs (e.g., 8-iso-PGFM-d4) to correct for matrix effects and ionization efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。